6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by the fusion of a triazole ring with a pyridine ring, featuring chlorine and fluorine substituents. This compound is part of a broader class of triazolo derivatives that have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly in inhibiting specific biological targets such as receptor tyrosine kinases.
This compound is classified under the category of nitrogen-containing heterocycles, specifically triazoles and pyridines. Its unique structure contributes to its classification as a potential pharmacophore in drug development. The compound can be referenced by its Chemical Abstracts Service number 2155875-61-7 and has been documented in various chemical databases such as PubChem and BenchChem .
The synthesis of 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves several synthetic routes. One common method includes:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to achieve high purity and yield. For example, reactions may be conducted in polar aprotic solvents under reflux or microwave irradiation to facilitate the formation of the triazole ring.
The molecular formula for 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is . The structure features:
The molecular weight of this compound is approximately 171.6 g/mol. Its InChI key is NKZLVNFWOAMUKV-UHFFFAOYSA-N, which aids in its identification across chemical databases .
6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine can participate in various chemical reactions due to its electrophilic nature:
These reactions are often facilitated under basic conditions or through the use of coupling agents like palladium catalysts to enhance yields.
The mechanism by which 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine exerts its biological effects largely depends on its interactions with specific molecular targets.
In medicinal contexts, this compound may inhibit receptor tyrosine kinases such as AXL, which are implicated in cancer progression. The inhibition process typically involves binding to the active site of the kinase, preventing substrate phosphorylation and subsequent signaling cascades that promote cell proliferation and survival .
Research indicates that compounds within this class exhibit varying degrees of potency against different kinases, making them valuable leads for drug development.
Relevant data regarding melting point and boiling point are often determined experimentally but are not universally available for all derivatives.
6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
The versatility of this compound underscores its importance in ongoing research aimed at discovering new therapeutic agents and understanding complex biochemical pathways.
One-pot methodologies have revolutionized the synthesis of 6-chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine by minimizing purification steps and improving atom economy. A pivotal approach involves the cyclization of N-(pyridin-2-yl)formamidoximes using trifluoroacetic anhydride (TFAA) under mild conditions. This method achieves yields exceeding 80% by facilitating simultaneous dehydration and ring closure at ambient temperature, preserving halogen-sensitive functional groups [5]. A significant advancement is the PIFA-mediated oxidative annulation of N-(pyridin-2-yl)benzimidamides, which constructs the triazolopyridine core via metal-free N–N bond formation. This protocol completes in <30 minutes with 92% yield and tolerates electron-withdrawing substituents, enabling direct access to halogenated derivatives without protective-group strategies [5]. Chloramine-T has emerged as an efficient oxidant for one-pot N–N coupling of N-arylamidines, providing 6,8-dihalogenated triazolopyridines in high purity after simple aqueous workup. This method is scalable (tested up to 50 mmol) and eliminates transition-metal contaminants, which is critical for pharmaceutical applications [5].
Palladium and copper catalysts enable selective C–N cross-coupling to introduce pharmacologically relevant groups at the C2/C3 positions of the halogenated core. Palladium(0) complexes (e.g., Pd(PPh₃)₄) facilitate Buchwald-Hartwig amination of the C3-chloro position with aliphatic amines, achieving >90% conversion in 2 hours under microwave irradiation (80°C). This method is compatible with the C8-fluoro substituent, demonstrating excellent chemoselectivity without competitive C–F bond cleavage [1] [2]. For electron-deficient amines, copper(I) iodide/N,N'-dimethylethylenediamine (CuI/DMEDA) systems in toluene at 110°C provide superior yields (75–85%) by suppressing dehalogenation side reactions. The reaction tolerates heteroaryl amines (e.g., 4-aminopyrazoles), enabling access to kinase inhibitor precursors [1] [5]. Key to scalability is the catalyst loading optimization (0.5–2 mol%), which maintains efficiency while minimizing metal contamination to <5 ppm in the final API intermediates [1].
Regioselective core assembly leverages 2-hydrazinyl-5-fluoropyridine precursors, which undergo cyclocondensation with orthoesters or nitriles. Using trimethyl orthoacetate in acetic acid at reflux, this method delivers the 6-chloro-8-fluoro scaffold in 78% yield. The chlorine atom is introduced via in situ chlorination using POCl₃, eliminating the need for isolated intermediates [2] [5]. Alternatively, Boulton-Katritzky rearrangement of 3-amino-1,2,4-oxadiazoles with 2,6-difluoropyridine exploits nucleophilic aromatic substitution (SNAr). Treatment with Cs₂CO₃ in DMF at 120°C induces oxadiazole ring opening followed by recyclization, affording the triazolopyridine core with regioselective fluorine retention at C8 [5].
Table 1: Comparative Analysis of Cyclization Methods for Core Assembly
Precursor | Reagent/Conditions | Yield (%) | Regioselectivity Control |
---|---|---|---|
N-(Pyrid-2-yl)formamidoxime | TFAA, 25°C, 2h | 82–88 | Moderate (requires halogenated precursors) |
2-Hydrazinyl-5-fluoropyridine | POCl₃, reflux, 6h | 75–78 | High (Cl introduced terminally) |
3-Amino-1,2,4-oxadiazole | Cs₂CO₃, DMF, 120°C, 1h | 85–91 | Excellent (fluorine retention at C8) |
Late-stage halogenation requires precise control to avoid polyhalogenation. Electrophilic fluorination of 6,8-dibromo precursors using AgF in DMF at 150°C achieves 70% C8-fluorination selectivity. This occurs through an aryne mechanism, where the ortho-bromo group directs fluoride incorporation [6]. For chlorine installation, PCl₅-mediated chlorodehydroxylation of 6-hydroxy-8-fluorotriazolopyridines proceeds with complete retention of fluorine. Key to success is the use of 1,2-dichloroethane as solvent, minimizing F→Cl exchange side reactions to <5% [1] .
Fluorine-18 radiolabeling for PET tracers employs nucleophilic aromatic substitution (SNAr). [¹⁸F]Fluoride-K₂.2.2 complex displaces nitro or trimethylammonium groups at C8 in anhydrous DMSO at 140°C. Specific activities reach 50–70 GBq/μmol, with radiochemical yields of 30–40% (decay-corrected). The electron-withdrawing triazolopyridine ring activates C8 for SNAr, enabling efficient ¹⁸F incorporation within 20 minutes – critical given fluorine-18’s 110-minute half-life [6].
The C2, C3, and C6 positions serve as handles for diversification into kinase-targeted libraries. Suzuki-Miyaura coupling at C6 employs Pd(dppf)Cl₂ catalyst with arylboronic acids (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid), yielding Axl kinase inhibitors (IC₅₀ < 50 nM). Optimized conditions (K₃PO₄, dioxane/H₂O, 90°C) preserve the C8-fluoro group [2] [4]. At C2, electrophilic amination using O-(mesitylsulfonyl)hydroxylamine introduces NH₂ with 95% regioselectivity, forming 6-chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine – a precursor to fused triazolotriazines (CAS 2155875-61-7) [4]. For C3 derivatization, Vilsmeier-Haack formylation (POCl₃/DMF) generates dialdehyde intermediates, which undergo Knoevenagel condensation with active methylenes to extend π-conjugation for optical materials [2] [5].
Table 2: Key Bioactive Derivatives and Their Modifications
Position Modified | Reaction Type | Representative Product | Biological Target |
---|---|---|---|
C6 | Suzuki-Miyaura coupling | 6-(4-Morpholinophenyl)-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine | PI3Kα inhibition |
C2 | Electrophilic amination | 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | Kinase hinge-binding motif |
C3 | Knoevenagel condensation | 3-(4-Cyanobenzylidene)-6-chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine | Fluorescent probe carrier |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7